molecular formula C9H5N3S2 B1375107 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile CAS No. 1340270-68-9

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile

Cat. No.: B1375107
CAS No.: 1340270-68-9
M. Wt: 219.3 g/mol
InChI Key: OJMSLCGIJRDJPJ-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1340270-68-9 . It has a molecular weight of 219.29 . The IUPAC name for this compound is 4-(1,3-thiazol-2-ylsulfanyl)-2-pyridinecarbonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Heteroazine Fused Thiazole-2-Carbonitriles: A study by Koutentis, Koyioni, and Michaelidou (2013) demonstrates the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines, leading to a mixture of thiazolopyridine-2-carbonitriles. This process involves ANRORC style ring transformation, offering a facile route to heteroazine fused thiazole-2-carbonitriles (Koutentis, Koyioni, & Michaelidou, 2013).

Biological and Medicinal Applications

  • Antibacterial Activity: Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which showed significant antimicrobial activity against various bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
  • Antimicrobial and Anticancer Properties: The synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile by Elewa et al. (2021) led to various derivatives with notable antibacterial and antitumor activities (Elewa et al., 2021).

Spectroscopy and Structural Analysis

  • Spectral and Structural Studies: Halim and Ibrahim (2021) performed a comprehensive spectroscopic analysis of a novel compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazole[5,4-e]pyridine-2,10(3H)-dione, which was synthesized using 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 1,3-thiazolidine-2,4-dione. This study included FT-IR, NMR, and DFT calculations (Halim & Ibrahim, 2021).

Molecular Docking and Computational Studies

  • Docking Studies on Estrogen and Progesterone Receptors: Shirani et al. (2021) conducted molecular docking studies of benzothiazolopyridine compounds on estrogen and progesterone receptors, indicating their potential effectiveness in breast cancer therapies (Shirani et al., 2021).
  • In Vitro Screening and Docking of Triazolopyridine Derivatives: Flefel et al. (2018) synthesized and screened novel pyridine derivatives for their antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking screenings towards GlcN-6-P synthase, a vital target protein in various diseases (Flefel et al., 2018).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMSLCGIJRDJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1SC2=NC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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